molecular formula C13H9ClN2O2 B1418248 (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one CAS No. 1142199-80-1

(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one

Cat. No. B1418248
M. Wt: 260.67 g/mol
InChI Key: YFGKAIUCSJLQTF-UHFFFAOYSA-N
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Description

(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one, also known as 4E-CIMI, is a novel isoxazole compound that has been studied for its potential applications in various fields. It is a relatively new compound, having been first synthesized in 2019 by a team of researchers from the University of California, Davis. This compound has been found to possess a number of interesting properties, including being a potent inhibitor of the enzyme acetylcholinesterase (AChE). 4E-CIMI has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine, and has shown promise in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Properties

  • A study by Kiyani et al. (2015) described the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, which are structurally similar to the compound of interest, through a three-component reaction. This synthesis method is efficient and produces high yields under mild conditions (Kiyani et al., 2015).
  • Another study by Kiyani and Mosallanezhad (2019) focused on a green synthesis method for 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones using salicylic acid as a catalyst. This environmentally friendly approach uses water as the solvent (Kiyani and Mosallanezhad, 2019).
  • Kiyani and Mosallanezhad (2018) explored the use of sulfanilic acid for the synthesis of isoxazole-5(4H)-ones. Their study highlights the significance of these compounds in pharmaceuticals and agrochemicals due to their biological properties (Kiyani and Mosallanezhad, 2018).

Applications in Bioactive Molecule Synthesis

  • Sampaio et al. (2023) investigated isoxazole-5(4H)-ones in the synthesis of bioactive molecules. They used a photochemical approach for the synthesis and tested the larvicidal activity of the synthesized compounds, demonstrating their potential in agrochemical applications (Sampaio et al., 2023).
  • Pourmousavi et al. (2018) conducted a study on 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives, focusing on their synthesis and properties. Their findings provide insights into the structural and electronic properties of these compounds, which can be relevant to the compound (Pourmousavi et al., 2018).

Other Related Studies

  • Kiyani and Ghorbani (2015) developed an efficient method for synthesizing 4H-isoxazol-5(4H)-ones in an aqueous medium. This method is notable for its simplicity, high yields, and environmental friendliness (Kiyani and Ghorbani, 2015).
  • Macchia et al. (2022) explored conjugate additions to arylideneisoxazol-5-ones, providing valuable insights into the chemical behavior and potential applications of these compounds in organic synthesis (Macchia et al., 2022).

properties

IUPAC Name

3-(chloromethyl)-4-(indol-5-ylidenemethyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKAIUCSJLQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one

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